

Toxicological Profile of Dibromochloroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Dibromochloroacetic acid			
Cat. No.:	B037062	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromochloroacetic acid (DBCA), with the chemical formula C₂HBr₂ClO₂, is a haloacetic acid that emerges as a disinfection byproduct in drinking water during chlorination processes, particularly in water sources with bromide ions and natural organic matter.[1][2] As a member of the haloacetic acid (HAA) family, DBCA is of significant toxicological interest due to its potential adverse health effects.[2] This technical guide provides a comprehensive overview of the toxicological profile of **Dibromochloroacetic acid**, summarizing key findings on its mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information is presented to support further research and risk assessment activities.

Physicochemical Properties

A summary of the key physical and chemical properties of **Dibromochloroacetic acid** is provided below.



Property	Value	Reference(s)
Molecular Weight	252.29 g/mol	[1]
Physical Appearance	White to Off-White solid	[1]
Melting Point	99-102°C	[1][3]
Boiling Point	217.7±35.0°C (Predicted)	[1]
CAS Number	5278-95-5	[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Toxicokinetic studies in male F344 rats have shown that **Dibromochloroacetic acid**, like other di-haloacetic acids, has a blood elimination half-life of less than 4 hours.[5] Urinary excretion of di-haloacetic acids is low, accounting for less than 3% of the administered dose.[5] The blood concentration-time profiles for di-haloacetic acids after oral dosing are complex and show multiple peaks.[5]

Toxicological Endpoints Acute Toxicity

The acute oral toxicity of **Dibromochloroacetic acid** has been determined in rats.

Endpoint	Value	Species	Reference(s)
Oral LD50	1737 mg/kg	Rat	[6][7]

Genotoxicity

Dibromochloroacetic acid has demonstrated genotoxic potential in various assays. It has been shown to be mutagenic in the Ames fluctuation test using Salmonella typhimurium strain TA100.[8] Studies have also indicated that brominated haloacetic acids are approximately 10-fold more potent than their chlorinated counterparts in inducing point mutations.[5][9]



Furthermore, DBCA can induce DNA damage in bacteria, as well as in rodent and human cell lines.[10]

Assay	Test System	Result	Reference(s)
Ames Fluctuation Test	Salmonella typhimurium TA100		[8]
SOS Chromotest	Escherichia coli PQ 37		
In Vivo Micronucleus Assay	Male B6C3F1 mice (peripheral blood)	Increased micronucleated normochromatic erythrocytes	[10]
In Vitro Micronucleus Assay	NIH3T3 cells	Increased number of micronuclei	[10]
Newt Micronucleus Test	Pleurodeles waltl larvae (erythrocytes)	Failed to induce micronuclei	[10]

Carcinogenicity

Dibromochloroacetic acid is considered to be possibly carcinogenic to humans (Group 2B). [11] In a 2-year drinking water study in mice, DBCA increased the incidence of hepatocellular adenoma and carcinoma in both males and females, hepatoblastoma in males, and alveolar/bronchiolar adenoma in both sexes.[10] In rats, it increased the incidence of mesothelioma in males and mononuclear-cell leukemia in females.[10] The National Toxicology Program (NTP) has recommended that **Dibromochloroacetic acid** be listed in the Report on Carcinogens (RoC) as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[12]



Species	Route of Administration	Tumors Observed	Reference(s)
Mice (B6C3F1)	Drinking water	Hepatocellular adenoma and carcinoma (males and females), hepatoblastoma (males), alveolar/bronchiolar adenoma (males and females)	[10]
Rats	Drinking water	Mesothelioma (males), mononuclear- cell leukemia (females)	[10]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of **Dibromochloroacetic acid** have yielded mixed results. In a short-term screening study in Sprague-Dawley rats, DBCA administered in drinking water at concentrations up to 500 ppm for two weeks showed no significant test-article related effects.[4][5] However, at higher doses (1000 ppm and above), decreases in food and water consumption were observed in both sexes.[4][5] At 1500 ppm, a decrease of 11% in male sperm velocity was noted, suggesting it is a male reproductive toxicant at this high dose, though no changes in fertility were observed.[4][5] The study did not find any female reproductive toxicity or visceral malformations in the pups.[4][5] Another study in F344 rats showed that DBCA administered by gavage during gestation days 6-10 increased the incidence of eye malformations in the offspring.[13]



Study Type	Species	Dosing	Key Findings	Reference(s)
Short-term Reproductive and Developmental Screen	Sprague-Dawley rats	0, 30, 100, 300, 500 ppm in drinking water for 2 weeks	No significant effects.	[4][5]
Short-term Reproductive and Developmental Screen	Sprague-Dawley rats	1000 and 1500 ppm in drinking water	Decreased food and water consumption. At 1500 ppm, 11% decrease in male sperm velocity. No female reproductive toxicity or teratogenicity.	[4][5]
Developmental Toxicity Screen	F344 rats	100 or 140 mg/kg by gavage on gestation days 6-10	Increased incidence of eye malformations.	[13]

Mechanisms of Toxicity and Signaling Pathways

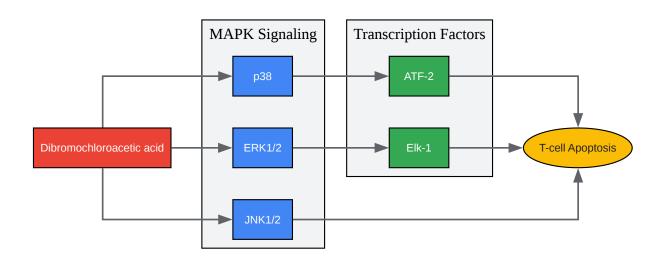
The carcinogenic effects of haloacetic acids are believed to involve multiple mechanisms.[5] For **Dibromochloroacetic acid**, proposed mechanisms include the reduction of glutathione S-transferase-zeta (GST-zeta) activity, which may lead to the accumulation of toxic intermediates. [10] DNA hypomethylation and increased expression of the c-myc and IGF-II genes have also been suggested as early events in hepatocarcinogenicity.[10]

Recent studies have elucidated the involvement of specific signaling pathways in DBCA-induced toxicity.

MAPK Signaling Pathway in T-cell Apoptosis



Dibromoacetic acid has been shown to induce apoptosis in murine Cl.Ly1+2/-9 T-cells.[14] This process involves the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation of p38, ERK1/2, and JNK1/2.[14] This leads to the upregulation of downstream transcription factors ATF-2 and Elk-1, ultimately resulting in apoptosis through a mitochondria-dependent pathway.[14]



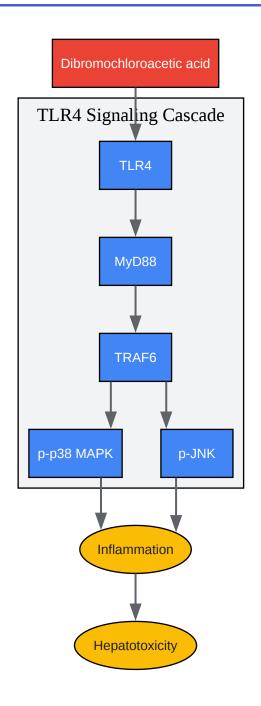
Click to download full resolution via product page

DBCA-induced MAPK signaling leading to T-cell apoptosis.

TLR4 Signaling Pathway in Hepatotoxicity

Oral exposure to Dibromoacetic acid can induce hepatotoxicity in mice, a mechanism linked to oxidative stress, inflammation, and the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[15] DBCA upregulates key proteins in this pathway, including TLR4, MyD88, and TRAF6, leading to the phosphorylation of p38 MAPK and JNK and subsequent inflammation. [15]





Click to download full resolution via product page

DBCA-induced TLR4 signaling leading to hepatotoxicity.

Experimental Protocols In Vivo Micronucleus Assay

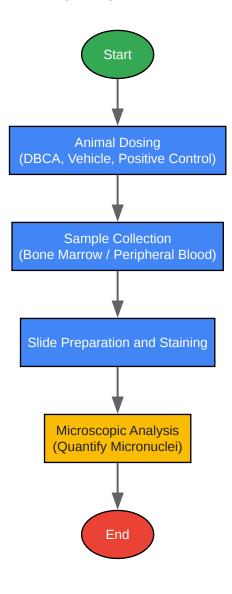
The in vivo micronucleus assay is a standard method for assessing chromosomal damage.

Test System: Male and female mice (e.g., B6C3F1) are typically used.[6]



Methodology:

- Animals are exposed to Dibromochloroacetic acid at multiple dose levels, usually via oral gavage or in drinking water.[6][10]
- A concurrent negative control (vehicle) and a positive control group are included.
- Following exposure, bone marrow or peripheral blood is collected at appropriate time points.
- Erythrocytes are isolated and stained to visualize micronuclei.
- The frequency of micronucleated erythrocytes is determined by microscopic analysis.[10]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dibromochloroacetic acid (5278-95-5) for sale [vulcanchem.com]
- 2. Dibromochloroacetic Acid | High-Purity Reagent [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Abstract for RDGT98001 [ntp.niehs.nih.gov]
- 5. Dibromochloroacetic acid | C2HBr2ClO2 | CID 115266 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dibromoacetic Acid | C2H2Br2O2 | CID 12433 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative genotoxicity of halogenated acetic acids found in drinking water PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DIBROMOACETIC ACID Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 14. Dibromoacetic acid induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Toxicological Profile of Dibromochloroacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037062#toxicological-profile-of-dibromochloroacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com